2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKRWOLAEOHYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is the human Chk1 kinase enzyme . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action
this compound interacts with the human Chk1 kinase enzyme, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle and DNA repair mechanisms, affecting the growth and proliferation of cells .
Biochemical Pathways
The compound’s interaction with the human Chk1 kinase enzyme affects the cell cycle regulation and DNA repair pathways . These pathways are critical for maintaining genomic stability and preventing the proliferation of damaged cells . The compound’s potential inhibition of the human Chk1 kinase enzyme can disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include potential changes in cell cycle progression and DNA repair mechanisms . These changes can lead to cell cycle arrest or apoptosis, preventing the proliferation of damaged cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain catalysts and energy-efficient techniques such as microwave and ultrasound-assisted synthesis can enhance the reaction rates of the compound’s synthesis . .
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation and DNA damage response. Additionally, this compound exhibits binding interactions with various proteins, potentially modulating their activity and contributing to its biological effects.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of the human Chk1 kinase enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle regulation. Additionally, this compound can activate or inhibit other enzymes, leading to alterations in cellular signaling pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods. Its degradation products may exhibit different biological activities, potentially leading to varied effects on cells and tissues over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins can influence the localization and distribution of this compound within cells, affecting its biological activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.
Biological Activity
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 236.27 g/mol. The compound features a bicyclic structure comprising a pyrazole ring fused with a tetrahydropyran ring. This unique configuration is believed to enhance its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 2097953-07-4 |
| Purity | ≥95% |
Biological Activities
Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities. Notably, the biological activities of this compound include:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess anti-inflammatory properties. For instance, studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at certain concentrations .
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains. Research has highlighted its potential against pathogens such as Escherichia coli and Staphylococcus aureus .
- Antitumor Properties : Pyrazoles are known for their anticancer potential. In vitro studies have indicated that derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
The mechanism by which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound may interact with various enzymes involved in inflammatory pathways or cellular proliferation.
- Receptor Modulation : Its unique structure allows it to fit into specific binding sites on receptors, influencing downstream signaling pathways.
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 in vitro. Compounds showed up to 85% inhibition compared to standard drugs like dexamethasone .
- Antimicrobial Testing : Compounds were screened against various pathogens in vitro. Results indicated promising antimicrobial activity at low concentrations .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions under controlled conditions:
- Starting Materials : Appropriate precursors such as cyclopropylmethyl-substituted pyrazoles are reacted with carbonitrile derivatives.
- Reaction Conditions : Commonly utilized bases include sodium hydride or potassium tert-butoxide to facilitate cyclization.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile may have similar effects.
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities. The compound's ability to interact with biological macromolecules could lead to the development of new anti-inflammatory drugs targeting pathways involved in chronic inflammation.
Organic Synthesis
The unique structure of this compound allows for innovative synthetic methodologies:
- Synthesis of Pyrazole Derivatives : The compound serves as a versatile intermediate in the synthesis of various pyrazole derivatives. Green chemistry principles guide these synthetic routes, emphasizing minimal waste and the use of benign reagents.
- Complex Organic Synthesis : Its bicyclic structure makes it an attractive building block for synthesizing more complex organic molecules, potentially leading to novel compounds with enhanced biological activities.
Case Study 1: Anticancer Activity
A study focused on the synthesis of this compound revealed its potential as an anticancer agent. In vitro tests demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of this compound using animal models. Results indicated significant reductions in inflammatory markers following treatment with this compound. This suggests its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Substituents: 4-Methoxyphenyl (position 4), methyl (position 3), amino (position 6).
- Synthesis : Prepared via one-pot MCRs, highlighting scalability .
- The amino group at position 6 may increase solubility and hydrogen-bonding capacity compared to the nitrile in the target compound .
B. 2-Amino-8-methyl-4-(4'-methoxyphenyl)-5,6-dihydro-11H-pyrano[2,3-a]carbazol-3-carbonitrile (5a)
- Substituents : Carbazole fusion, 4'-methoxyphenyl (position 4), methyl (position 8).
- Melting point: 282°C, indicating high crystallinity .
- Key Differences: Carbazole moiety increases molecular weight and lipophilicity compared to the simpler pyranopyrazole core of the target compound. The methoxyphenyl group may confer antioxidant activity, absent in the cyclopropylmethyl variant .
C. 2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
- Substituents : Propynyl group (position 2), sulfur replacing oxygen in the pyran ring.
- Properties : Thioether linkage alters electronic density and may improve metabolic stability. Molecular formula: C₁₀H₉N₃S .
- Propynyl group introduces alkyne functionality for click chemistry modifications, unlike the cyclopropylmethyl group .
Physicochemical Properties
Research Implications
- Pharmacological Potential: The cyclopropylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents (e.g., methoxyphenyl) .
- Stability: The nitrile group’s electron-withdrawing nature could enhance metabolic stability relative to amino or hydroxyl groups in analogs .
- Diversity-Oriented Synthesis : Modular MCR approaches enable rapid generation of analogs for structure-activity relationship (SAR) studies .
Preparation Methods
Core Ring System Synthesis
A representative and well-documented synthetic route to the tetrahydropyrano[4,3-c]pyrazole core involves the following steps, adapted from patent CN108546266B and related literature:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of tetrahydropyranone with diethyl oxalate | Tetrahydropyranone, diethyl oxalate, lithium bis(trimethylsilyl)amide, tetrahydrofuran (THF), -70 to -80 °C, 30–120 min | Formation of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate intermediate |
| 2 | Cyclization with hydrazine hydrate | Glacial acetic acid, hydrazine hydrate, 20–30 °C, overnight | Ring closure to form ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate |
| 3 | Hydrolysis of ester to acid | Ethanol, aqueous lithium hydroxide, 40–60 °C | Conversion of ester to carboxylic acid |
This method emphasizes mild reaction conditions, relatively simple purification, and improved yields compared to earlier approaches. The use of lithium bis(trimethylsilyl)amide as a base and the low-temperature reaction in THF are critical for controlling selectivity and minimizing side reactions.
Introduction of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent is typically introduced via nucleophilic substitution or alkylation reactions on the pyrazole nitrogen or at appropriate positions on the bicyclic scaffold. Common approaches include:
- Alkylation of the pyrazole nitrogen using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.
- Use of cyclopropylmethyl organometallic reagents (e.g., cyclopropylmethyl lithium or Grignard reagents) for carbon–carbon bond formation.
The choice of method depends on the availability of intermediates and the desired regioselectivity.
Installation of the Nitrile Group at the 3-Position
The nitrile group at the 3-position can be introduced by:
- Conversion of a carboxylic acid or ester intermediate to the corresponding amide followed by dehydration to the nitrile.
- Direct substitution reactions on halogenated intermediates with cyanide sources (e.g., sodium cyanide or trimethylsilyl cyanide).
This step requires careful control to avoid hydrolysis or side reactions, often performed under anhydrous conditions.
Representative Synthetic Route Summary
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate | Tetrahydropyranone, diethyl oxalate, LiHMDS, THF | -70 to -80 °C, 1 h | 75–85 | Controlled low-temp condensation |
| 2 | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | Hydrazine hydrate, glacial acetic acid | 20–30 °C, overnight | 80–90 | Ring closure, mild conditions |
| 3 | 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | LiOH, ethanol/water | 40–60 °C, 2–4 h | 85–92 | Hydrolysis to acid |
| 4 | Alkylated intermediate with cyclopropylmethyl group | Cyclopropylmethyl bromide, base (e.g., K2CO3) | Reflux or room temp | 70–80 | N-alkylation or C-alkylation |
| 5 | Final nitrile compound | Amide dehydration or cyanide substitution | Anhydrous conditions | 65–75 | Nitrile installation |
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Formation of bicyclic core | Condensation of tetrahydropyranone with diethyl oxalate, followed by hydrazine cyclization | Low temp (-70 to -80 °C), mild acid/base conditions | High yield, mild conditions, scalable | Requires strict temperature control |
| Cyclopropylmethyl group introduction | Alkylation using cyclopropylmethyl halides under basic conditions | Room temp to reflux, base choice critical | Efficient, regioselective | Possible side reactions if conditions not optimized |
| Nitrile group installation | Amide dehydration or cyanide substitution | Anhydrous conditions, controlled temperature | Direct nitrile formation | Toxic cyanide reagents require careful handling |
Q & A
Basic Synthesis
Q: What are the standard protocols for synthesizing 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile? A: The compound is typically synthesized via multicomponent reactions (MCRs). A common protocol involves:
- Reactants: Cyclopropylmethyl aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile.
- Catalyst/Solvent: Trisodium citrate dihydrate (10 mol%) in ethanol/water (1:1, v/v) at room temperature for 2 hours .
- Workup: The crude product is purified via recrystallization or column chromatography.
- Key Steps: In situ generation of pyrazole intermediates followed by cyclocondensation .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to minimize side products? A: Optimization strategies include:
- Catalyst Screening: Ionic liquids (e.g., [Et3NH][HSO4]) or surfactants (e.g., CTACl) improve regioselectivity and reduce byproducts .
- Solvent Systems: Aqueous ethanol or solvent-free conditions enhance reaction efficiency and sustainability .
- Temperature Control: Room-temperature reactions minimize thermal decomposition, while microwave-assisted synthesis reduces reaction time .
Basic Structural Characterization
Q: Which spectroscopic methods confirm the compound’s structure? A: Essential techniques include:
- IR Spectroscopy: Peaks at ~2193 cm<sup>-1</sup> (C≡N stretch), ~3400 cm<sup>-1</sup> (NH2), and ~1681 cm<sup>-1</sup> (C=C aromatic) .
- NMR: <sup>1</sup>H NMR shows cyclopropylmethyl protons (δ 0.5–1.5 ppm), pyrazole NH (δ 12.1 ppm), and aromatic protons (δ 7.2–7.8 ppm). <sup>13</sup>C NMR confirms nitrile (δ ~115 ppm) and spiro carbon signals .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]<sup>+</sup>) match theoretical values .
Advanced Data Contradiction Analysis
Q: How to resolve contradictions in spectral data during structural elucidation? A: Contradictions often arise from:
- Tautomerism: Pyrazole NH protons may exhibit variable chemical shifts due to keto-enol tautomerism; use deuterated DMSO for stabilization .
- Crystallographic Validation: Cross-validate NMR/IR data with X-ray crystallography (e.g., CCDC-971311) to confirm bond lengths/angles .
- Dynamic NMR: Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .
Crystallographic Insights
Q: What structural insights does X-ray crystallography provide? A: Crystallographic data (e.g., CCDC-971311) reveal:
- Hydrogen Bonding: Intramolecular N–H···N bonds stabilize the pyrano-pyrazole core .
- Packing Motifs: π-π stacking between aromatic rings and cyclopropyl groups influences solubility .
- Stereochemistry: Absolute configuration of chiral centers (if present) is confirmed .
Substituent Effects on Reactivity
Q: How do substituents on the cyclopropylmethyl group influence physicochemical properties? A: Substituent studies show:
- Electron-Withdrawing Groups (EWGs): Nitrile or methoxy groups increase thermal stability (higher melting points, e.g., 282°C vs. 172°C) .
- Steric Effects: Bulky substituents (e.g., isopropyl) reduce reaction yields due to hindered cyclization .
- Spectroscopic Shifts: Para-substituted aryl groups cause downfield shifts in aromatic proton signals .
Green Synthesis Methodologies
Q: How do traditional and green synthesis methods compare for this compound? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
